
Amylostatin XG octaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amylostatin XG octaacetate is a complex organic compound with the molecular formula C39H53NO23 and a molecular weight of 903.83 g/mol . It is a derivative of Amylostatin XG, which is an analogue of the α-glucosidase inhibitor, Acarbose . This compound is characterized by its red solid appearance and is soluble in solvents like chloroform, dichloromethane, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves dissolving Amylostatin XG in a carbonate buffer under deoxygenated conditions, followed by the addition of sodium sulfite and o-phenylenediamine . The reaction mixture is then heated to 100°C for one hour, cooled, and extracted with n-butanol . The final product is obtained after evaporation and purification using thin-layer chromatography .
Industrial Production Methods
Industrial production of Amylostatin XG octaacetate typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amylostatin XG octaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives under alkaline conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium sulfite and o-phenylenediamine in a carbonate buffer at 100°C.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Amylostatin XG octaacetate has a wide range of applications in scientific research, including:
Mechanism of Action
Amylostatin XG octaacetate exerts its effects primarily through the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose . By inhibiting this enzyme, the compound reduces the rate of glucose absorption in the intestines, thereby helping to regulate blood sugar levels . The molecular targets include the active site of α-glucosidase, where the compound binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
Acarbose: Another α-glucosidase inhibitor with a similar mechanism of action.
Miglitol: A smaller molecule that also inhibits α-glucosidase but with different pharmacokinetic properties.
Voglibose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Uniqueness
Amylostatin XG octaacetate is unique due to its complex structure and multiple acetyl groups, which provide enhanced stability and solubility compared to other α-glucosidase inhibitors . Its ability to form various derivatives through chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C39H53NO23 |
|---|---|
Molecular Weight |
903.8 g/mol |
IUPAC Name |
[(3R,6S)-4,5,6-triacetyloxy-3-[(2R,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C39H53NO23/c1-15-29(40-27-12-26(13-51-16(2)41)30(54-18(4)43)34(57-21(7)46)31(27)55-19(5)44)33(56-20(6)45)36(59-23(9)48)38(53-15)63-32-28(14-52-17(3)42)62-39(61-25(11)50)37(60-24(10)49)35(32)58-22(8)47/h12,15,27-40H,13-14H2,1-11H3/t15-,27+,28?,29-,30+,31+,32-,33?,34+,35?,36?,37?,38-,39-/m1/s1 |
InChI Key |
ZOSQTCORBALTFN-HWCAZGGHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@H](C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]3C=C([C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC3C=C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
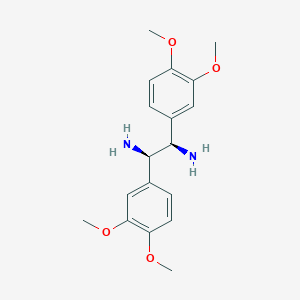

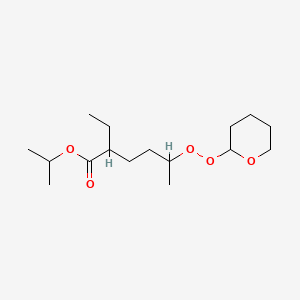

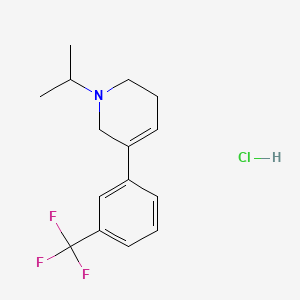
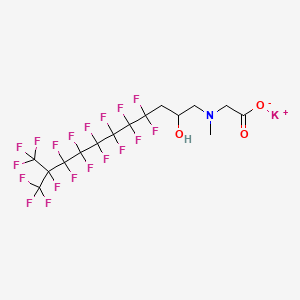
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

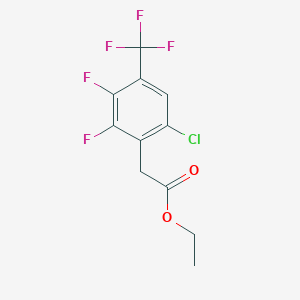
![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)
